Ferulamide: A Technical Guide to its Chemical Properties and Characterization
Ferulamide: A Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ferulamide, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, is a phenolic amide derived from ferulic acid. As a natural product derivative, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and known biological activities of Ferulamide, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
Ferulamide is a small molecule with a molecular weight of 193.20 g/mol . Its structure features a phenylpropanoid backbone, characteristic of many natural phenols, with a primary amide functional group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | --INVALID-LINK--[1] |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | --INVALID-LINK--[1] |
| Molecular Weight | 193.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 61012-31-5 | --INVALID-LINK--[1] |
| Computed XLogP3 | 0.9 | --INVALID-LINK--[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK--[2] |
| Melting Point | 151-153°C (for the related N-feruloylmorpholine derivative) | --INVALID-LINK--[3] |
Synthesis of Ferulamide
The synthesis of Ferulamide is typically achieved through the amidation of ferulic acid. A common and effective method involves the conversion of ferulic acid to its more reactive acid chloride derivative, followed by a reaction with an amine source.
Experimental Protocol: Synthesis of Ferulamide
This protocol is adapted from general procedures for the synthesis of ferulic acid amides.
Step 1: Formation of Feruloyl Chloride
-
To a round-bottom flask containing ferulic acid (1 equivalent), add thionyl chloride (SOCl₂) (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to 60°C and stir for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude feruloyl chloride as a pale yellow residue. Due to its instability, this intermediate is typically used immediately in the next step without further purification.[4]
Step 2: Amidation
-
Dissolve the crude feruloyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
In a separate flask, prepare a solution of the amine source (e.g., a concentrated aqueous solution of ammonia or an appropriate amine dissolved in the reaction solvent) (≥ 2 equivalents).
-
Cool the amine solution to 0-10°C in an ice bath.
-
Slowly add the feruloyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-10°C and then warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel.
-
A common eluent system is a mixture of ethyl acetate and hexane (e.g., starting with 30% ethyl acetate in hexane).[4]
-
Fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield the purified Ferulamide.
Characterization of Ferulamide
The structural elucidation and confirmation of Ferulamide are performed using various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Ferulamide.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |
| Electrospray Ionization (ESI), Positive Mode | [M+H]⁺ = 194.081 | 177.0557, 149.0595, 145.0288, 134.0357 | --INVALID-LINK--[1] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of Ferulamide in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. For MS/MS analysis, the precursor ion ([M+H]⁺ at m/z 194.081) is isolated and fragmented.
-
Data Analysis: The resulting mass spectrum and fragmentation pattern are analyzed to confirm the molecular weight and structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Aromatic protons: Signals in the range of 6.8-7.2 ppm.
-
Vinyl protons (-CH=CH-): Two doublets in the range of 6.3-7.6 ppm with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans configuration.
-
Methoxy protons (-OCH₃): A singlet around 3.9 ppm.
-
Amide protons (-NH₂): Broad signals that can appear over a wide range, often between 5.5 and 8.5 ppm.
-
Phenolic proton (-OH): A broad singlet, the position of which is concentration and solvent dependent.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl carbon (C=O): A signal around 166-168 ppm.[3]
-
Aromatic and vinyl carbons: Signals in the range of 110-150 ppm.
-
Methoxy carbon (-OCH₃): A signal around 56 ppm.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Ferulamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Ferulamide molecule based on their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Phenolic) | ~3400-3200 (broad) |
| N-H Stretch (Amide) | ~3350 and ~3180 (two bands for primary amide) |
| C-H Stretch (Aromatic/Vinyl) | ~3100-3000 |
| C-H Stretch (Aliphatic -OCH₃) | ~2950-2850 |
| C=O Stretch (Amide I) | ~1660-1680 |
| C=C Stretch (Alkene/Aromatic) | ~1600-1450 |
| N-H Bend (Amide II) | ~1640-1600 |
| C-O Stretch (Phenol/Ether) | ~1270 and ~1030 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional groups to confirm the structure of Ferulamide.
Biological Activities and Signaling Pathways
Ferulamide has been investigated for several biological activities, primarily related to its neuroprotective potential. These activities are often linked to the modulation of specific signaling pathways.
Anticholinesterase Activity
Ferulamide is explored as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure: a. In a 96-well plate, add the buffer, the test compound (Ferulamide at various concentrations), and the AChE enzyme solution. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Add DTNB solution to each well. d. Initiate the reaction by adding the substrate, acetylthiocholine iodide. e. Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Ferulamide compared to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Monoamine Oxidase-B (MAO-B) Inhibition
Ferulamide derivatives have shown potential as inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
-
Reagents: MAO-B enzyme, a suitable substrate (e.g., benzylamine), a probe that generates a fluorescent product upon reaction with the product of the MAO-B reaction (e.g., H₂O₂), and a buffer.
-
Procedure: a. In a 96-well plate, add the test compound (Ferulamide at various concentrations) and the MAO-B enzyme solution. b. Incubate for a short period to allow for inhibitor-enzyme interaction. c. Add the substrate to initiate the enzymatic reaction. d. After a set incubation time, add the probe solution. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC₅₀ value is determined by calculating the percent inhibition at each Ferulamide concentration relative to a control and fitting the data to a dose-response curve.
Inhibition of Amyloid-β (Aβ) Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta peptides into neurotoxic plaques. Ferulamide is being investigated for its ability to inhibit this process.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Reagents: Amyloid-β peptide (typically Aβ₁₋₄₂), Thioflavin T (ThT), and a suitable buffer (e.g., phosphate buffer).
-
Procedure: a. Prepare a solution of Aβ peptide and incubate it with various concentrations of Ferulamide. A control sample without the inhibitor is also prepared. b. Incubate the mixtures at 37°C for a period ranging from hours to days to allow for fibril formation. c. After incubation, add Thioflavin T solution to each sample. d. Measure the fluorescence intensity at an emission wavelength of ~482 nm with excitation at ~450 nm. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: The reduction in fluorescence intensity in the presence of Ferulamide compared to the control indicates inhibition of Aβ aggregation. The IC₅₀ value can be determined from a dose-response curve.[6]
Modulation of Signaling Pathways
While direct studies on Ferulamide are emerging, the biological activities of its parent compound, ferulic acid, and other related phenolic compounds are known to be mediated through the modulation of key cellular signaling pathways, such as NF-κB and Nrf2. It is hypothesized that Ferulamide may exert its neuroprotective and anti-inflammatory effects through similar mechanisms.
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. In response to stimuli like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural phenols are often found to inhibit this pathway by preventing the degradation of IκBα.[7][8]
Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Many phenolic compounds are known activators of this pathway.[5][9]
Conclusion
Ferulamide is a promising natural product derivative with significant potential for further investigation, particularly in the context of neurodegenerative diseases. This guide has provided a summary of its known chemical properties, synthesis, and characterization methods, along with its principal biological activities. Further research is warranted to fully elucidate its physicochemical properties, obtain detailed quantitative biological activity data for the parent compound, and confirm its precise mechanisms of action on cellular signaling pathways. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working with this and related compounds.
References
- 1. Ferulamide | C10H11NO3 | CID 6433734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ferulamide | CAS:61012-31-5 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Hydroxy-3-Methoxyphenyl)-N-(2-(4-Hydroxyphenyl)-2-Methoxyethyl)Acrylamide | C19H21NO5 | CID 643362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
